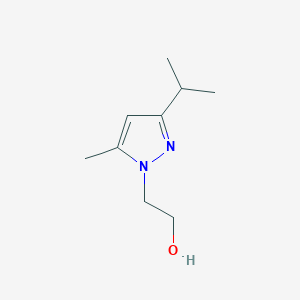
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isopropyl group at position 3 and a methyl group at position 5 of the pyrazole ring, with an ethanol group attached to the nitrogen at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with isopropyl hydrazine in ethanol can yield the desired pyrazole . The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of pyrazoles, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to scale up the production while maintaining the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ethanol group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under conditions like reflux or room temperature.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Applications De Recherche Scientifique
Chemistry: 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol is used as a building block in organic synthesis, enabling the creation of more complex heterocyclic systems.
Biology and Medicine: Pyrazole derivatives, including this compound, exhibit a range of biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. They are investigated for their potential as therapeutic agents in treating various diseases .
Industry: In the industrial sector, pyrazoles are utilized in the synthesis of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable intermediates in manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, modulating the activity of enzymes or receptors involved in biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol
- 1-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanone
Uniqueness: 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Propriétés
Numéro CAS |
709674-72-6 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
2-(5-methyl-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H16N2O/c1-7(2)9-6-8(3)11(10-9)4-5-12/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
QGSAHDBLDLXIFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


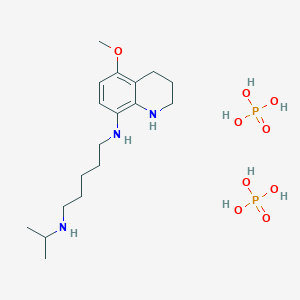


![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
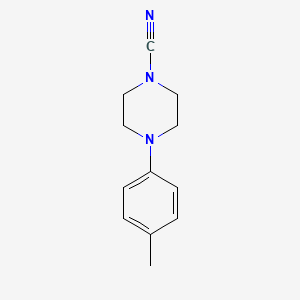


![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
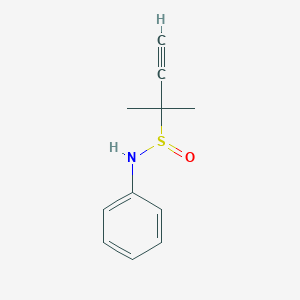
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
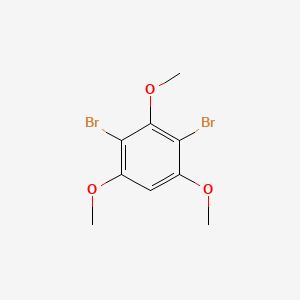
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)

![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
